N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 397284-87-6
VCID: VC16149582
InChI: InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+
SMILES:
Molecular Formula: C28H23ClN2O3
Molecular Weight: 470.9 g/mol

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

CAS No.: 397284-87-6

Cat. No.: VC16149582

Molecular Formula: C28H23ClN2O3

Molecular Weight: 470.9 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide - 397284-87-6

Specification

CAS No. 397284-87-6
Molecular Formula C28H23ClN2O3
Molecular Weight 470.9 g/mol
IUPAC Name 4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+
Standard InChI Key RFQXCQVLSQLTHY-UXHLAJHPSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Introduction

Structural Analysis and Molecular Configuration

The molecular structure of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (Figure 1) consists of:

  • A central benzohydrazide backbone.

  • A 3-benzyloxy-substituted benzylidene group at the N'-position.

  • A 4-((4-chlorobenzyl)oxy)phenyl moiety at the 4-position of the benzohydrazide.

Key Structural Features:

  • Molecular Formula: Based on analogous compounds, the formula is estimated as C28H23ClN2O3\text{C}_{28}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_3 .

  • Stereochemistry: The hydrazone bridge (N–N=C) adopts an E-configuration, as confirmed by X-ray crystallography in related structures .

  • Intramolecular Interactions: Hydrogen bonding between the hydrazide NH and adjacent carbonyl oxygen stabilizes the planar conformation, a common feature in benzohydrazides .

Table 1: Comparative Bond Lengths and Angles in Analogous Hydrazides

ParameterTarget Compound (Estimated)4-[(4-Methylbenzyl)oxy]benzohydrazide
N–N Bond Length (Å)~1.391.397
C=O Bond Length (Å)~1.231.236
Dihedral Angle Between Aromatic Rings (°)~55–6055.87

Synthesis and Reaction Pathways

The synthesis of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide follows a two-step protocol common to hydrazide derivatives:

Step 1: Synthesis of 4-((4-Chlorobenzyl)oxy)benzohydrazide

  • Ester Aminolysis: React ethyl 4-((4-chlorobenzyl)oxy)benzoate with excess hydrazine hydrate in ethanol under reflux.

    • Conditions: 10–12 hours at 80°C .

    • Yield: ~70% .

Step 2: Condensation with 3-(Benzyloxy)benzaldehyde

  • Hydrazone Formation: Mix equimolar amounts of 4-((4-chlorobenzyl)oxy)benzohydrazide and 3-(benzyloxy)benzaldehyde in ethanol.

    • Catalyst: 2–3 drops of acetic acid .

    • Conditions: Reflux for 2–4 hours .

    • Workup: Precipitate the product using ice-cold water, followed by recrystallization from ethanol.

Key Reaction Metrics:

  • Yield: ~50–60% (estimated from analogous reactions ).

  • Purity: Confirmed via thin-layer chromatography (TLC) and elemental analysis .

Spectroscopic and Crystallographic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C=O Stretch: Observed at ~1,630–1,640 cm1^{-1}, indicative of the hydrazide carbonyl .

  • N–H Stretch: Broad band at ~3,200 cm1^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H-NMR:

    • Aromatic protons: Multiplets at δ 6.8–7.8 ppm.
      –OCH2_2 protons: Singlet at δ 5.1–5.3 ppm .

  • 13^{13}C-NMR:
    –C=O: Resonance at ~165 ppm .

X-ray Crystallography (Analogous Compound )

  • Crystal System: Monoclinic, space group C2/c.

  • Hydrogen Bonding: Intramolecular O–H···N and N–H···O interactions stabilize the lattice.

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data available for the target compound.

  • Solubility Profile: Hydrophobicity may limit pharmaceutical applicability.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modify substituents to enhance bioavailability.

  • Molecular Docking: Identify protein targets using computational models.

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